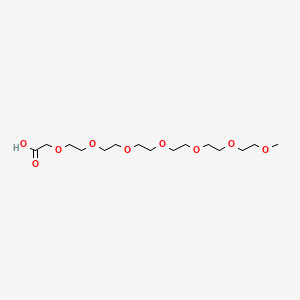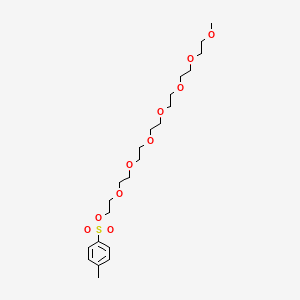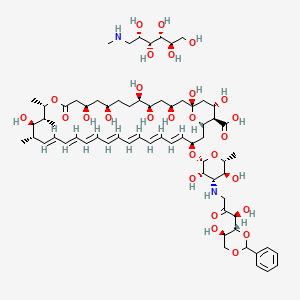
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B is a derivative of amphotericin B, a well-known antifungal agent. This compound has been modified to include a fructosyl group, which enhances its biological activity and stability. It has shown promising effects on tumor necrosis factor alpha synthesis and human immunodeficiency virus replication in macrophages .
Preparation Methods
The synthesis of 1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B involves several steps. The primary synthetic route includes the protection of the hydroxyl groups of fructose, followed by the introduction of the amino group at the 1-position. The benzylidene group is then introduced at the 4,6-positions to protect these hydroxyl groups during subsequent reactions. Finally, the protected fructosyl group is conjugated to amphotericin B under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of fructosyl derivatives and their interactions with other molecules.
Medicine: Its antifungal properties make it a potential candidate for the development of new antifungal therapies.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B involves its interaction with cellular membranes. The compound binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death. Additionally, it has been shown to modulate the synthesis of tumor necrosis factor alpha and inhibit human immunodeficiency virus replication in macrophages .
Comparison with Similar Compounds
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B can be compared with other similar compounds, such as:
Amphotericin B: The parent compound, known for its potent antifungal activity but also associated with significant toxicity.
Liposomal Amphotericin B: A formulation designed to reduce toxicity while maintaining efficacy.
Amphotericin B Lipid Complex: Another formulation aimed at reducing toxicity and improving pharmacokinetics.
The uniqueness of this compound lies in its enhanced stability and biological activity due to the fructosyl modification .
Properties
CAS No. |
136458-97-4 |
|---|---|
Molecular Formula |
C67H104N2O27 |
Molecular Weight |
1369.5 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-[[(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C60H87NO22.C7H17NO5/c1-34-20-16-13-11-9-7-5-6-8-10-12-14-19-23-42(81-59-55(74)51(53(72)37(4)80-59)61-32-46(68)54(73)56-47(69)33-78-58(82-56)38-21-17-15-18-22-38)29-48-50(57(75)76)45(67)31-60(77,83-48)30-41(64)27-44(66)43(65)25-24-39(62)26-40(63)28-49(70)79-36(3)35(2)52(34)71;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-23,34-37,39-45,47-48,50-56,58-59,61-67,69,71-74,77H,24-33H2,1-4H3,(H,75,76);4-13H,2-3H2,1H3/b6-5+,9-7+,10-8+,13-11+,14-12+,20-16+,23-19+;/t34-,35-,36-,37+,39+,40+,41-,42-,43+,44+,45-,47+,48-,50+,51-,52+,53+,54+,55-,56+,58?,59-,60+;4-,5+,6+,7+/m00/s1 |
InChI Key |
JSUJKMOBITWFIW-DLNBIMPSSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NCC(=O)[C@H]([C@H]4[C@@H](COC(O4)C5=CC=CC=C5)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-deoxy-1-amino-4,6-O-benzylidene-fructosyl-amphotericin B Amphotericin B, N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos-1-yl)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) MS 8209 MS-8209 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


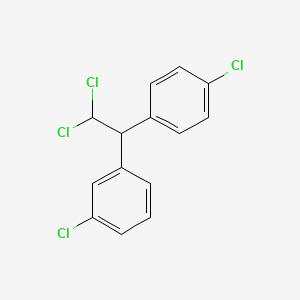
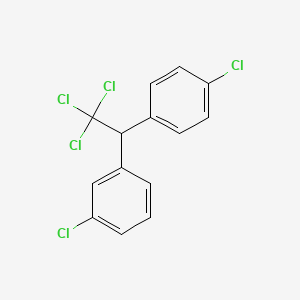

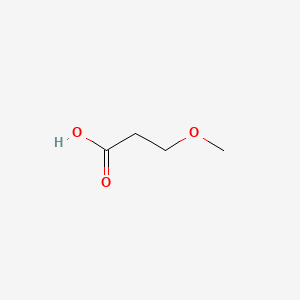

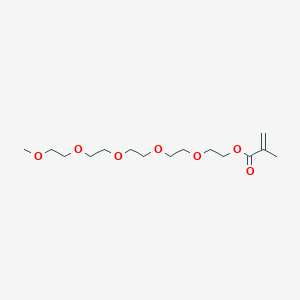

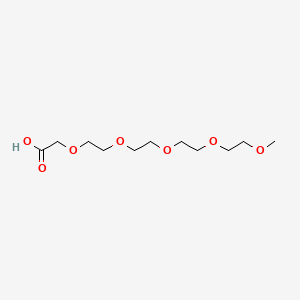
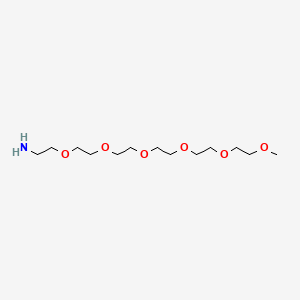
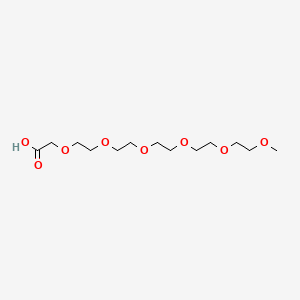
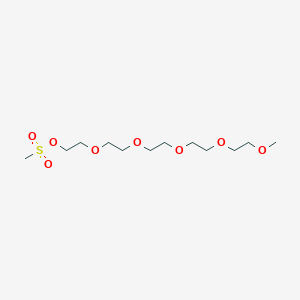
![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)
